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Compound of Interest

Compound Name: Sybr green |

Cat. No.: B1170573

SYBR Green | (SG ) stands as a cornerstone fluorescent dye in molecular biology, prized for
its utility in the quantification and visualization of double-stranded DNA (dsDNA). This in-depth
technical guide provides a thorough examination of its core principles, mechanism of action,
and practical applications, tailored for researchers, scientists, and professionals in drug
development.

Core Principles and Mechanism of Action

SYBR Green | is an asymmetrical cyanine dye that exhibits a remarkable increase in
fluorescence upon binding to double-stranded DNA.[1][2][3] Unbound in solution, the dye has a
very low basal fluorescence.[4] The significant fluorescence enhancement, often cited as over
1,000-fold, is attributed to the rigidification of the dye molecule upon binding to dsDNA, which
dampens its intramolecular motions and reduces energy loss through non-radiative decay.[5][6]

[7]

The precise binding mechanism of SYBR Green | to dsDNA is understood to be multi-modal,
involving a combination of intercalation and minor groove binding.[5][8][9][10] Initially, the dye
may intercalate between the DNA base pairs, and as the dye-to-base-pair ratio increases, it
also engages in surface binding within the minor groove.[8][9] This dual interaction contributes
to its high affinity for dsDNA.

The resulting DNA-dye complex absorbs blue light at a maximum wavelength of approximately
497 nm and emits green light with a maximum emission at around 520 nm.[1][3] While SYBR
Green | preferentially binds to dsDNA, it can also bind to single-stranded DNA (ssDNA) and
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RNA, albeit with significantly lower fluorescence enhancement, making it a versatile but non-
specific nucleic acid stain.[3]

Quantitative Data and Physicochemical Properties

The interaction of SYBR Green | with dsDNA has been quantitatively characterized, providing
a basis for its application in sensitive nucleic acid detection and quantification.

Parameter Value Method

Fluorescence Enhancement >1000-fold Fluorescence Spectroscopy

Quantum Yield (Bound to

dSDNA) ~0.8 Fluorescence Spectroscopy
Quantum Yield (Unbound) ~0.004 Fluorescence Spectroscopy
Dissociation Constant (Kd) (3.33+£0.7)x10" M Magnetic Tweezers

Excitation Maximum (Bound) ~497 nm Fluorescence Spectroscopy
Emission Maximum (Bound) ~520 nm Fluorescence Spectroscopy

Experimental Protocols
Quantitative PCR (qPCR)

SYBR Green | is a widely used reagent for real-time PCR due to its cost-effectiveness and
ease of use. The fluorescence intensity is directly proportional to the amount of dSDNA
amplified in each cycle.

Materials and Reagents:

e 2X SYBR Green gPCR Master Mix (containing DNA polymerase, dNTPs, MgClz, and SYBR
Green | dye)

e Forward and Reverse Primers (10 pM stock)

o Template DNA (cDNA or genomic DNA)
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» Nuclease-free water

e PCR instrument

o PCR-compatible plates or tubes
Protocol:

e Primer Design: Design primers that are typically 18-25 nucleotides in length with a melting
temperature (Tm) between 58-60°C and a GC content of 50-60%. Avoid sequences that can
form secondary structures or primer-dimers.

o Reaction Setup:

o On ice, prepare a master mix for the desired number of reactions, including a 10%
overage to account for pipetting errors.

o For a typical 20 puL reaction, combine:

10 pL of 2X SYBR Green gPCR Master Mix

0.4 pL of Forward Primer (10 uM)

0.4 uL of Reverse Primer (10 uM)

Template DNA (e.g., 1-100 ng)

Nuclease-free water to a final volume of 20 uL

o Include a no-template control (NTC) by substituting the template DNA with nuclease-free
water to check for contamination.

o Itis recommended to run all samples and controls in triplicate.
e (PCR Cycling Conditions:
o Initial Denaturation: 95°C for 2-10 minutes.

o Cycling (40 cycles):
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= Denaturation: 95°C for 15-30 seconds.

» Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of
this step).

e Melt Curve Analysis:

o After the amplification cycles, perform a melt curve analysis to verify the specificity of the
PCR product.

o Slowly increase the temperature from ~60°C to 95°C while continuously monitoring
fluorescence. A single, sharp peak indicates the amplification of a specific product.
Multiple peaks suggest the presence of non-specific products or primer-dimers.[11]

Agarose Gel Electrophoresis Staining

SYBR Green | is a highly sensitive stain for visualizing DNA in agarose gels, offering a safer
alternative to ethidium bromide.

Materials and Reagents:

SYBR Green | stock solution (e.g., 10,000X in DMSO)

Electrophoresis buffer (e.g., 1X TAE or TBE, pH 7.5-8.0)

Staining container

UV or blue-light transilluminator
Post-Staining Protocol:
o Perform agarose gel electrophoresis as per standard procedures.

e Dilute the SYBR Green | stock solution 1:10,000 in the electrophoresis buffer in a suitable
container.

e Submerge the gel in the staining solution and incubate for 10-40 minutes at room
temperature with gentle agitation, protected from light.
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 Visualize the DNA bands using a transilluminator. Destaining is generally not required.[12]
Pre-Staining Protocol:

o Prepare the molten agarose gel solution and cool it to ~50-60°C.

o Add the SYBR Green | stock solution to the molten agarose at a 1:10,000 dilution and mix

gently.

o Cast the gel and allow it to solidify.

e Load the samples and perform electrophoresis.

¢ Visualize the DNA bands directly on a transilluminator.

Comparison with Other gPCR Chemistries

Feature SYBR Green | EvaGreen Dye TaqgMan® Probes
) Binds non-specifically Binds non-specifically Sequence-specific
Mechanism )
to any dsDNA to any dsDNA hydrolysis probe
o Lower; requires melt Lower; requires melt Higher; relies on
Specificity ] ) o
curve analysis curve analysis probe hybridization
Cost Low Low High
) ) Yes (with different
Multiplexing No No

fluorophores)

Assay Design

Simple (requires only

two primers)

Simple (requires only

two primers)

More complex
(requires two primers

and a probe)

Can inhibit PCR at

Reportedly less

Generally low

PCR Inhibition ] ) inhibitory than SYBR o
high concentrations inhibition
Green |
) ] Higher fluorescence
) Good signal-to-noise ] ) ) o
Signal i signal than SYBR High signal specificity
ratio
Green I[13]
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Mandatory Visualizations
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Caption: Mechanism of SYBR Green I fluorescence upon binding to double-stranded DNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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